Antibiotic-5d

Description

Propriétés

IUPAC Name |

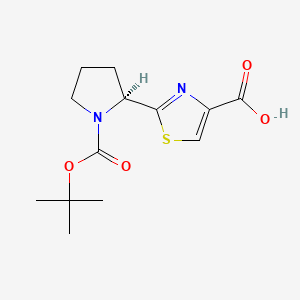

2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-6-4-5-9(15)10-14-8(7-20-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLVJSMBNOUIIM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: The Mechanism of Action of Antibiotic-5d Against Gram-Positive Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Executive Summary

Antibiotic-5d is a potent cyclic lipopeptide antimicrobial agent with rapid bactericidal activity against a wide spectrum of pathogenic gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Its unique mechanism of action, which is distinct from that of other antibiotic classes, centers on the disruption of bacterial cell membrane function.[1] This process is calcium-dependent and involves a series of steps including binding to the cell membrane, oligomerization, and the formation of ion-conducting structures that lead to membrane depolarization.[2] The subsequent loss of membrane potential disrupts essential cellular processes, including the synthesis of proteins, DNA, and RNA, resulting in rapid cell death.[3][4] This document provides an in-depth technical overview of the core mechanism of action of this compound, supported by quantitative efficacy data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action

The bactericidal effect of this compound is initiated through a multi-step, calcium-dependent interaction with the cytoplasmic membrane of gram-positive bacteria.[2]

-

Calcium-Dependent Conformational Change: In the presence of physiological concentrations of calcium ions, this compound undergoes a conformational change. This change is critical for its activity, enabling the molecule to bind to and insert its lipid tail into the bacterial cell membrane.[2][5]

-

Targeting Anionic Phospholipids: The primary target for this compound on the bacterial membrane is the anionic phospholipid phosphatidylglycerol (PG).[6][7] The high concentration of PG in the membranes of gram-positive bacteria is a key determinant of the antibiotic's specificity.[6][8] this compound forms tripartite complexes with calcium and PG, leading to the formation of antibiotic-PG domains within the membrane.[6][7][9]

-

Oligomerization and Membrane Disruption: Following membrane insertion, this compound molecules oligomerize.[2] This oligomerization is a crucial step that disrupts the local membrane structure, leading to several downstream effects:

-

Membrane Depolarization: The antibiotic complex is proposed to form ion-conducting channels or pores, causing a rapid and uncontrolled efflux of intracellular potassium ions.[2][10] This leads to the dissipation of the bacterial membrane potential.[1][10]

-

Alteration of Membrane Fluidity: The binding of this compound induces a significant rearrangement of fluid lipid domains, which affects overall membrane fluidity.[11] This disruption can displace essential peripheral membrane proteins, including those involved in cell wall biosynthesis like the lipid II synthase MurG and the phospholipid synthase PlsX.[6][11]

-

-

Inhibition of Macromolecule Synthesis and Cell Death: The collapse of the membrane potential and the disruption of essential enzymatic machinery halt the synthesis of DNA, RNA, proteins, and peptidoglycan, leading to rapid and concentration-dependent bacterial cell death.[2][3][11]

Signaling Pathway Diagram

Caption: The calcium-dependent mechanism of action for this compound.

Induction of Cell Wall Stress Stimulon

Transcriptomic analyses of S. aureus treated with this compound reveal a significant upregulation of the cell wall stress stimulon.[12][13] This response is also observed with cell wall-active antibiotics like vancomycin and oxacillin, suggesting that inhibition of peptidoglycan biosynthesis is a component of this compound's mode of action.[12][14] This effect is likely indirect, resulting from the delocalization of cell wall synthesis machinery following membrane disruption, rather than direct enzymatic inhibition.[6][15]

Logical Relationship Diagram

Caption: Logical flow of this compound inducing the cell wall stress response.

Quantitative Efficacy Data

This compound demonstrates potent in vitro activity against a broad range of gram-positive clinical isolates. The Minimum Inhibitory Concentration (MIC) is a key measure of its efficacy. The tables below summarize representative MIC data.

Table 1: MIC Values for this compound against Staphylococcus aureus

| Organism Strain | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| S. aureus | Methicillin-Susceptible (MSSA) | 0.25 | 0.5 | 0.03 - 1 |

| S. aureus | Methicillin-Resistant (MRSA) | 0.25 | 0.5 | 0.03 - 1 |

| S. aureus | Glycopeptide-Intermediate (GISA) | 0.5 | 1.0 | 0.5 - 1.0 |

Data compiled from references[16][17][18].

Table 2: MIC Values for this compound against Enterococcus Species

| Organism Strain | Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis | Vancomycin-Susceptible | 1.0 | 2.0 | 0.25 - 2.0 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 2.0 | 4.0 | 0.25 - 4.0 |

Data compiled from references[16][17][18].

Table 3: MIC Values for this compound against Other Gram-Positive Pathogens

| Organism Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (Penicillin-Resistant) | ≤0.125 | 0.5 | ≤0.125 - 2.0 |

| Viridans Group Streptococci | 0.25 | 0.5 | 0.016 - 2.0 |

| Listeria monocytogenes | 0.5 | 1.0 | ≤0.125 - 4.0 |

Data compiled from references[16][17][19].

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on several key experimental methodologies. Below is a detailed protocol for a foundational assay used to measure its membrane-disrupting effects.

Membrane Potential Assay using Voltage-Sensitive Dyes

This protocol describes a fluorometric method to measure changes in bacterial cytoplasmic membrane potential following exposure to this compound. The assay utilizes the voltage-sensitive dye 3,3'-Dipropylthiadicarbocyanine Iodide (DiSC₃(5)), which accumulates in polarized cells, leading to fluorescence quenching. Depolarization causes the dye to be released into the medium, resulting in a measurable increase in fluorescence.[20]

Materials:

-

Logarithmic growth phase culture of gram-positive bacteria (e.g., S. aureus).

-

Assay Buffer (e.g., PBS or Tryptic Soy Broth, supplemented with 0.2% glucose).

-

DiSC₃(5) stock solution (1 mM in DMSO).

-

This compound solution at various concentrations.

-

Proton ionophore, such as Carbonyl cyanide m-chlorophenylhydrazone (CCCP), as a positive control for depolarization (500 µM stock).[21][22]

-

96-well black, clear-bottom microtiter plates.

-

Fluorescence plate reader (Excitation ~622 nm, Emission ~670 nm).

Methodology:

-

Cell Preparation:

-

Dye Loading:

-

Add the bacterial suspension to the wells of the 96-well plate.

-

Add DiSC₃(5) stock solution to each well to a final concentration of 1 µM.[20]

-

Incubate the plate with shaking at 37°C until the fluorescence signal stabilizes (typically 15-30 minutes), indicating dye uptake and quenching.

-

-

Measurement of Depolarization:

-

Measure the baseline fluorescence for 2-3 minutes.

-

Add this compound to the wells at the desired final concentrations. For control wells, add assay buffer (negative control) or CCCP to a final concentration of 5 µM (positive control).[20]

-

Immediately begin kinetic measurement of fluorescence intensity every minute for 30-60 minutes.

-

-

Data Analysis:

-

An increase in fluorescence intensity over time indicates membrane depolarization.

-

Normalize the fluorescence data by subtracting the initial baseline fluorescence.

-

Plot the change in fluorescence intensity versus time for each concentration of this compound and the controls.

-

Experimental Workflow Diagram

Caption: Workflow for the bacterial membrane potential assay.

Conclusion

This compound exerts its potent bactericidal activity against gram-positive bacteria through a multifaceted attack on the cytoplasmic membrane. The calcium-dependent binding to phosphatidylglycerol, subsequent oligomerization, and disruption of membrane integrity lead to a catastrophic loss of membrane potential. This primary mechanism is complemented by the indirect inhibition of cell wall synthesis, as evidenced by the induction of the cell wall stress stimulon. This unique mode of action makes this compound a critical therapeutic agent, particularly for infections caused by bacteria that have developed resistance to other classes of antibiotics. Further research into the specific protein-lipid interactions and the precise structure of the oligomeric complex will continue to enhance our understanding and guide the development of next-generation lipopeptide antibiotics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Daptomycin–Phosphatidylglycerol Domains in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]

- 8. Bacterial cell membranes and their role in daptomycin resistance: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transcriptional Profiling Reveals that Daptomycin Induces the Staphylococcus aureus Cell Wall Stress Stimulon and Genes Responsive to Membrane Depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional profiling reveals that daptomycin induces the Staphylococcus aureus cell wall stress stimulon and genes responsive to membrane depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Mechanisms of daptomycin resistance in Staphylococcus aureus: role of the cell membrane and cell wall - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro activity of daptomycin against clinical isolates of Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Daptomycin Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Daptomycin Susceptibility of Unusual Gram-Positive Bacteria: Comparison of Results Obtained by the Etest and the Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]

- 22. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]

- 23. microbiologyresearch.org [microbiologyresearch.org]

A Technical Guide to the Discovery, Isolation, and Characterization of Daptomycin from Streptomyces roseosporus

Disclaimer: The compound "Antibiotic-5d" appears to be a hypothetical designation. This document will use Daptomycin, a clinically significant antibiotic produced by Streptomyces roseosporus, as a representative case study to fulfill the core requirements of the prompt.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Daptomycin is a potent cyclic lipopeptide antibiotic highly effective against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Discovered from the fermentation broth of the soil actinomycete Streptomyces roseosporus, daptomycin's unique mechanism of action, which involves the disruption of the bacterial cell membrane's function, sets it apart from many other classes of antibiotics.[4][5] This guide provides a comprehensive overview of the discovery, isolation, and characterization of daptomycin, with detailed experimental protocols, quantitative data, and pathway visualizations to serve as a technical resource for researchers in the field of antibiotic drug discovery and development.

Discovery and Producing Organism

Daptomycin, initially designated LY 146032, was discovered by researchers at Eli Lilly and Company in the late 1980s.[4] The producing microorganism, Streptomyces roseosporus, was isolated from a soil sample collected from Mount Ararat, Turkey.[6] Streptomyces, a genus of Gram-positive bacteria known for its filamentous, fungus-like growth, is a prolific source of bioactive secondary metabolites, including a majority of clinically used antibiotics.[1][7] The initial discovery of daptomycin was a result of screening programs aimed at identifying novel antimicrobial compounds from natural sources.[6]

Biosynthesis and Mechanism of Action

Biosynthetic Pathway

Daptomycin is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism.[3][8] The biosynthetic gene cluster (dpt) encodes for three large NRPS enzymes (DptA, DptBC, and DptD) that assemble the 13-amino-acid peptide core in a modular fashion.[3][8][9] The biosynthesis is initiated by the coupling of decanoic acid to the N-terminal tryptophan.[4][9] The peptide chain is then elongated through the sequential addition of the remaining amino acids. Finally, a thioesterase domain catalyzes the cyclization and release of the mature lipopeptide.[8][10]

References

- 1. academic.oup.com [academic.oup.com]

- 2. eurpepsoc.com [eurpepsoc.com]

- 3. pnas.org [pnas.org]

- 4. Daptomycin - Wikipedia [en.wikipedia.org]

- 5. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Daptomycin antibiotic production processes in fed-batch fermentation by Streptomyces roseosporus NRRL11379 with precursor effect and medium optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Daptomycin, a Bacterial Lipopeptide Synthesized by a Nonribosomal Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering [frontiersin.org]

- 10. Improving the Yield and Quality of Daptomycin in Streptomyces roseosporus by Multilevel Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Profile of Antibiotic-5d

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and antimicrobial properties of Antibiotic-5d, a synthetic compound with demonstrated activity against a range of microbial pathogens. This document is intended to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, microbiology, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Chemical Structure and Properties

This compound is chemically identified as (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic acid |

| Molecular Formula | C₁₃H₁₈N₂O₄S |

| Molecular Weight | 298.36 g/mol |

| CAS Number | 251349-54-9 |

| Appearance | White to off-white solid |

| SMILES | O=C(O)C1=CSC([C@H]2N(C(OC(C)(C)C)=O)CCC2)=N1 |

Table 1: Chemical and Physical Properties of this compound

Synthesis Pathway

The synthesis of this compound is detailed in the work of Stanchev M, et al.[1][2]. The general approach involves the coupling of a protected proline derivative with a thiazole moiety. While the specific reagents and conditions for the synthesis of this compound are outlined in the aforementioned publication, a representative synthetic scheme for similar thiazole-pyrrolidine compounds is illustrated below. This pathway typically starts from a commercially available protected amino acid.

Figure 1: Generalized synthesis pathway for thiazole-pyrrolidine compounds.

Experimental Protocols

The detailed experimental protocols for the synthesis and antimicrobial evaluation of this compound are described in the primary literature[1][2]. The following outlines a general methodology based on the synthesis of analogous compounds.

General Synthesis of Thiazole-Pyrrolidine Derivatives

-

Preparation of the Thioamide Intermediate: A solution of N-Boc-L-proline is activated, for example, with a carbodiimide coupling reagent, and then reacted with a source of sulfur, such as Lawesson's reagent or by conversion to a thioamide using an appropriate protocol.

-

Thiazole Ring Formation: The resulting thioamide is then subjected to a Hantzsch-type thiazole synthesis by reacting it with an α-haloketone, such as ethyl bromopyruvate, to form the thiazole ring.

-

Hydrolysis and Purification: The ester group on the thiazole ring is hydrolyzed under basic conditions to yield the carboxylic acid. The final product is then purified using standard techniques such as column chromatography or recrystallization.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Antimicrobial Activity

This compound has been reported to exhibit moderate in vitro activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the reported antimicrobial spectrum.[1][2]

| Microorganism | Type | Activity |

| Staphylococcus aureus | Gram-positive Bacteria | Moderate |

| Bacillus cereus | Gram-positive Bacteria | Moderate |

| Escherichia coli | Gram-negative Bacteria | Moderate |

| Proteus vulgaris | Gram-negative Bacteria | Moderate |

| Candida albicans | Fungus | Moderate |

| Saccharomyces cerevisiae | Yeast | Moderate |

Table 2: Antimicrobial Spectrum of this compound

The quantitative minimum inhibitory concentration (MIC) values for this compound against these organisms are detailed in the primary literature.[1][2] For context, MIC values for other thiazole-pyrrolidine derivatives against various bacterial strains have been reported in the range of 16 to over 128 µg/mL.[3]

Experimental Workflow

The overall process from synthesis to antimicrobial evaluation is depicted in the following workflow diagram.

Figure 2: Experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound, a synthetic thiazole-pyrrolidine derivative, demonstrates a promising spectrum of antimicrobial activity. This technical guide provides a foundational understanding of its chemical properties, a generalized synthesis pathway, and standard protocols for its evaluation. The detailed experimental procedures and quantitative antimicrobial data are available in the cited literature, which should be consulted for in-depth research and development efforts. Further investigation into the mechanism of action and in vivo efficacy of this compound is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Antibacterial Spectrum and Minimum Inhibitory Concentration of Novel Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential methodologies used to determine the antibacterial spectrum and Minimum Inhibitory Concentration (MIC) of a novel antibiotic, referred to herein as "Antibiotic-5d." Due to the synthetic nature of this compound, specific quantitative data on its antibacterial activity is not yet publicly available.[1][2][3][4][5][6][7] This document, therefore, serves as a foundational resource, detailing the standardized experimental protocols necessary for generating such critical data in a research and development setting.

Determining the Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC)

The antibacterial spectrum of an antibiotic refers to the range of bacterial species against which it is effective. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9][10] These two parameters are fundamental in the preclinical assessment of any new antibiotic.

Standardized methods for MIC determination are crucial for reproducible and comparable results. The most common methods employed are broth dilution, agar dilution, and disk diffusion.[8][11][12][13]

Experimental Protocols

The following sections detail the standardized protocols for determining the MIC of a novel antibiotic.

The broth dilution method is a widely used technique to determine the MIC of an antimicrobial agent.[8][9] It can be performed in test tubes (macrodilution) or microtiter plates (microdilution).[14] Microdilution is generally preferred due to its lower reagent consumption and potential for high-throughput screening.[14]

Principle: A standardized bacterial inoculum is added to wells of a microtiter plate containing serial twofold dilutions of the antibiotic in a liquid growth medium.[8][9] After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits visible bacterial growth.[8]

Detailed Protocol (Microdilution):

-

Preparation of Antibiotic Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. The purity of the compound should be noted.[15]

-

Preparation of Serial Dilutions:

-

Dispense 100 µL of sterile broth medium into all wells of a 96-well microtiter plate.[15]

-

Add 100 µL of the antibiotic stock solution (at twice the highest desired final concentration) to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to a designated column (e.g., column 10).[15] Discard the final 100 µL from the last dilution column.[15]

-

Column 11 typically serves as a positive control (inoculum without antibiotic), and column 12 as a negative control (broth only).[15]

-

-

Preparation of Bacterial Inoculum:

-

From a fresh 18- to 24-hour agar plate, select several isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension. The final volume in each well will be 200 µL.

-

Incubation: Incubate the microtiter plates at 35 ± 2 °C for 16 to 20 hours in an ambient air incubator.[14]

-

Interpretation of Results: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[8] Results can also be read using a plate reader to measure optical density.[10][15]

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of bacterial strains against a few antibiotics.[11]

Principle: The antibiotic is incorporated into an agar medium at various concentrations. A standardized inoculum of each bacterial strain is then spotted onto the surface of the agar plates.[8][11] The MIC is the lowest antibiotic concentration that prevents the growth of the bacterial colonies.[11]

Detailed Protocol:

-

Preparation of Antibiotic-Containing Agar Plates:

-

Prepare a series of twofold dilutions of the antibiotic stock solution.

-

For each concentration, add a specific volume of the antibiotic solution to molten Mueller-Hinton agar that has been cooled to 45-50°C. A common ratio is 1 part antibiotic solution to 9 parts agar.[16]

-

Pour the agar into sterile petri dishes and allow them to solidify.[16]

-

-

Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, as described for the broth dilution method.

-

Inoculation:

-

Using a multipoint inoculator or a calibrated loop, spot a standardized volume of each bacterial suspension (typically 1-2 µL, containing 10⁴ CFU) onto the surface of each antibiotic-containing plate and a growth control plate (without antibiotic).[11]

-

-

Incubation: Incubate the plates at 37°C for 16 to 18 hours.[11]

-

Interpretation of Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.[11]

The disk diffusion method is a qualitative or semi-quantitative test that provides a simpler and more cost-effective way to assess the susceptibility of bacteria to an antibiotic.[12]

Principle: A paper disk impregnated with a known amount of the antibiotic is placed on an agar plate that has been uniformly inoculated with the test bacterium.[17] The antibiotic diffuses from the disk into the agar, creating a concentration gradient.[17] If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[17] The diameter of this zone is inversely proportional to the MIC.[12]

Detailed Protocol:

-

Preparation of Inoculum and Plate:

-

Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

-

Using a sterile cotton swab, streak the inoculum evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[18]

-

-

Application of Antibiotic Disks:

-

Incubation: Incubate the plates at 37°C for 18 to 24 hours.[20]

-

Interpretation of Results:

Data Presentation

Once MIC values are determined for a range of clinically relevant bacterial species, the data should be summarized in a clear and structured table. This allows for an at-a-glance understanding of the antibiotic's spectrum of activity. An example template for such a table is provided below.

| Bacterial Species | Strain ID | Gram Stain | MIC (µg/mL) | Method |

| Staphylococcus aureus | ATCC 29213 | Positive | Broth Microdilution | |

| Escherichia coli | ATCC 25922 | Negative | Broth Microdilution | |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | Broth Microdilution | |

| Enterococcus faecalis | ATCC 29212 | Positive | Broth Microdilution | |

| Klebsiella pneumoniae | Clinical Isolate | Negative | Broth Microdilution | |

| Streptococcus pneumoniae | ATCC 49619 | Positive | Broth Microdilution |

Visualizations of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the broth microdilution and agar dilution methods.

Caption: Workflow for the Broth Microdilution MIC Assay.

Caption: Workflow for the Agar Dilution MIC Assay.

Mechanism of Action and Signaling Pathways

The search for information on "this compound" did not yield any specific details regarding its mechanism of action or any associated signaling pathways.[2][21] Determining the mechanism of action is a critical next step in the development of a new antibiotic and typically involves a variety of advanced techniques, including:

-

Macromolecular Synthesis Assays: To determine if the antibiotic inhibits DNA, RNA, protein, or cell wall synthesis.

-

Transcriptomics and Proteomics: To identify global changes in gene and protein expression in response to the antibiotic, which can provide clues about its target.[22]

-

Target-Based Assays: Once a potential target is identified (e.g., a specific enzyme), in vitro assays can confirm direct inhibition.

-

Resistance Studies: Selection for and characterization of resistant mutants can help identify the antibiotic's target.

As data on the mechanism of action of this compound becomes available, diagrams illustrating the affected signaling pathways will be essential for a comprehensive understanding of its function.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antibacterial | CymitQuimica [cymitquimica.com]

- 6. adooq.com [adooq.com]

- 7. Antibiotic EV22 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Agar dilution - Wikipedia [en.wikipedia.org]

- 12. Methods | MI [microbiology.mlsascp.com]

- 13. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. google.com [google.com]

- 17. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. microbenotes.com [microbenotes.com]

- 20. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism-of-Action Classification of Antibiotics by Global Transcriptome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

"Antibiotic-5d": An Analysis of a Commercially Available Research Compound and a Framework for Its Potential Scientific Evaluation

Executive Summary

This document addresses the topic of "Antibiotic-5d." An exhaustive search of scientific literature, patent databases, and clinical trial registries reveals that "this compound" is not a formally recognized therapeutic agent and lacks a public-domain scientific history. It is, however, available as a research chemical from commercial suppliers. This guide provides all available information on this compound and subsequently presents a comprehensive, albeit hypothetical, framework for its scientific evaluation, structured as an in-depth technical whitepaper. This framework is designed to serve as a template for researchers, scientists, and drug development professionals investigating novel antibiotic candidates.

Historical Context and Available Data for "this compound"

"this compound" is a designation for a synthetic compound available through various chemical suppliers for research purposes. It is identified by the Chemical Abstracts Service (CAS) number 251349-54-9 .[1][2][3][][5][6] The compound's chemical name is (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic Acid .[7]

Information regarding "this compound" is currently limited to the data provided by these commercial entities. According to one supplier, the compound "shows moderate antibacterial activity in vitro against various Gram-positive (Staphylococcus aureus, Bacillus cereus, etc.) and Gram-negative (Escherichia coli, Proteus vulgaris, etc.) bacteria, fungi (Candida albicans), and yeast (Saccharomyces cerevisae, etc.)".[2] However, the supplier explicitly states that they have not independently confirmed these findings and that the information is for reference only.[2] There are no publicly available peer-reviewed research articles, patents, or clinical studies detailing its synthesis, mechanism of action, efficacy, or safety profile.

The designation "5d" is characteristic of nomenclature used in medicinal chemistry to denote a specific compound within a synthesized series (e.g., 5a, 5b, 5c, 5d). This suggests that "this compound" may be part of a larger, unpublished drug discovery effort.

Chemical and Physical Properties

The known properties of "this compound" are summarized in the table below.

| Property | Value | Source |

| CAS Number | 251349-54-9 | [1][2][3][][5][6] |

| Molecular Formula | C13H18N2O4S | [1][3][] |

| Molecular Weight | 298.36 g/mol | [1][3][] |

| Chemical Name | (S)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylic Acid | [7] |

| Appearance | White to off-white solid | [2] |

A Hypothetical Framework for the Evaluation of a Novel Antibiotic Candidate

The following sections outline a standardized approach to the characterization of a new chemical entity (NCE) with potential antimicrobial properties, using "this compound" as a placeholder.

In Vitro Antimicrobial Activity

A crucial first step is to determine the spectrum and potency of the antibiotic's activity against a panel of clinically relevant pathogens.

A standard broth microdilution method would be employed to determine the Minimum Inhibitory Concentration (MIC) of "this compound" against various microorganisms.

-

Bacterial Strains: A panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), along with other relevant Gram-positive and Gram-negative bacteria, would be selected. Both wild-type and multidrug-resistant strains should be included.

-

Inoculum Preparation: Bacterial cultures would be grown to the mid-logarithmic phase in cation-adjusted Mueller-Hinton Broth (CAMHB) and diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Assay Plate Preparation: "this compound" would be serially diluted (2-fold) in CAMHB in a 96-well microtiter plate.

-

Incubation: The prepared bacterial inoculum would be added to each well, and the plates incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

| Organism | Strain | Resistance Profile | "this compound" MIC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| S. aureus | ATCC 29213 | MSSA | 0.5 | 1 | 0.25 |

| S. aureus | BAA-1717 | MRSA | 1 | >128 | >32 |

| E. coli | ATCC 25922 | Wild-Type | 4 | N/A | 0.015 |

| K. pneumoniae | BAA-1705 | KPC-producing | 8 | N/A | >32 |

| P. aeruginosa | ATCC 27853 | Wild-Type | 16 | N/A | 0.5 |

| C. albicans | ATCC 90028 | Wild-Type | >64 | N/A | N/A |

Mechanism of Action Studies

Understanding how a novel antibiotic works is critical for its development.

The following diagram illustrates a potential workflow for elucidating the mechanism of action of a new antibiotic.

If "this compound" were found to inhibit cell wall synthesis, a potential mechanism could involve the disruption of the peptidoglycan biosynthesis pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition.

References

In Silico Analysis of "Antibiotic-5d": A Technical Guide to Target Prediction and Modeling

For Researchers, Scientists, and Drug Development Professionals

Abstract: The rise of antibiotic-resistant pathogens necessitates innovative and efficient drug discovery pipelines. In silico methodologies, including molecular modeling and target prediction, are at the forefront of this effort, offering a rapid and cost-effective means to identify novel antibiotic candidates and elucidate their mechanisms of action. This technical guide provides a comprehensive overview of the computational workflow applied to a hypothetical novel antibiotic, "Antibiotic-5d," a potential cyclic peptide isolated from a rare Streptomyces species. We will detail the methodologies for target identification, molecular docking, and preclinical assessment, presenting hypothetical data and the experimental protocols to achieve them.

Introduction to this compound

For the purposes of this guide, "this compound" is a hypothetical cyclic peptide with a novel scaffold, showing promising initial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its precise molecular target and mechanism of action are unknown. The following sections will outline a robust in silico strategy to address these unknowns.

Computational Workflow for Target Identification and Validation

The primary goal is to identify the most probable protein targets of this compound. Our approach integrates both ligand-based and structure-based virtual screening techniques.[1][2]

References

An In-depth Technical Guide to the Ribosomal Binding Site and Inhibition Mechanism of Linezolid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a critical group of antimicrobial agents effective against a range of multidrug-resistant Gram-positive bacteria.[1][2][3] Its unique mechanism of action, targeting the initiation of protein synthesis, sets it apart from many other antibiotic classes that typically inhibit the elongation phase.[4][5] This guide provides a comprehensive technical overview of Linezolid's interaction with the bacterial ribosome, its inhibitory mechanism, and the experimental methodologies used to elucidate these details.

Ribosomal Binding Site of Linezolid

Linezolid exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome.[1][6] High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped its binding site to the peptidyl transferase center (PTC).[7][8][9][10] The PTC is a highly conserved region within the 23S ribosomal RNA (rRNA) responsible for catalyzing peptide bond formation.[7]

The binding pocket for Linezolid is situated at the A-site of the PTC, where the aminoacyl-tRNA (aa-tRNA) would normally bind.[8][11][12] This strategic location allows Linezolid to sterically hinder the proper positioning of the incoming aa-tRNA, thereby preventing the formation of a functional 70S initiation complex.[1][2][13]

Key interactions between Linezolid and the 23S rRNA have been identified. The oxazolidinone core of the molecule establishes hydrophobic and van der Waals interactions with a pocket formed by universally conserved rRNA nucleotides.[7][8] These interactions anchor the drug in a position that directly interferes with the catalytic activity of the ribosome.

Mechanism of Inhibition

The primary mechanism of Linezolid's antibacterial action is the inhibition of the initiation phase of protein synthesis.[4][5] Unlike many other protein synthesis inhibitors that stall translating ribosomes during elongation, Linezolid prevents the assembly of the components necessary to begin translation.[14]

The process of translation initiation involves the formation of a complex consisting of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator fMet-tRNA. Linezolid's binding to the 50S subunit prevents the stable association of the fMet-tRNA with the ribosome-mRNA complex.[5] This blockade of the formation of the N-formylmethionyl-tRNA-ribosome-mRNA ternary complex is the pivotal step in its inhibitory action.[4][5] By preventing the formation of a functional 70S initiation complex, Linezolid effectively halts the production of bacterial proteins, leading to the cessation of growth and replication.[1]

Quantitative Data

The following tables summarize key quantitative data related to the activity and inhibitory properties of Linezolid.

| Parameter | Organism | Value | Reference |

| IC50 (30S initiation complex) | Escherichia coli | 110 µM (37 µg/ml) | [14] |

| IC50 (70S initiation complex) | Escherichia coli | 130 µM (44 µg/ml) | [14] |

| IC50 (70S initiation complex) | Staphylococcus aureus | 116 µM | [14] |

Table 1: Inhibition of Translation Initiation Complex Formation

| Organism | MIC Range (µg/mL) | Reference |

| Linezolid-susceptible Staphylococcus aureus | 0.5 - 4 | [15] |

| Linezolid-resistant Staphylococcus aureus | >8 | [16] |

| Enterococcus faecium (with G2576U mutation) | 8 | [17] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Linezolid

Experimental Protocols

X-ray Crystallography of Linezolid-Ribosome Complex

This protocol outlines the general steps for determining the crystal structure of Linezolid bound to the 50S ribosomal subunit.

-

Ribosome Purification: Isolate and purify 50S ribosomal subunits from a suitable bacterial species (e.g., Haloarcula marismortui or Deinococcus radiodurans) using sucrose gradient centrifugation.[8][18]

-

Complex Formation: Incubate the purified 50S subunits with an excess of Linezolid to ensure saturation of the binding sites.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with a range of precipitants, buffers, and salt concentrations.

-

Data Collection: Flash-freeze the obtained crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Solve the structure using molecular replacement with a known ribosome structure and refine the model to fit the experimental data, including the placement of the Linezolid molecule.[8][9]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Antibiotic Complexes

Cryo-EM provides high-resolution structural information of biomolecules in a near-native state.

-

Sample Preparation: Mix purified 70S ribosomes from the target organism (e.g., Methicillin-resistant Staphylococcus aureus) with a solution of Linezolid in a suitable buffer.[10][19]

-

Vitrification: Apply a small volume of the ribosome-Linezolid solution to a glow-discharged EM grid, blot away excess liquid, and plunge-freeze the grid in liquid ethane to vitrify the sample.[10][19]

-

Data Acquisition: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing and 3D Reconstruction: Use specialized software to perform particle picking, 2D classification, and 3D reconstruction to generate a high-resolution density map of the ribosome-Linezolid complex.

-

Model Building and Analysis: Fit an atomic model of the ribosome and Linezolid into the cryo-EM density map to analyze the binding interactions.[10]

In Vitro Translation Initiation Complex Assay

This biochemical assay measures the inhibitory effect of Linezolid on the formation of the translation initiation complex.

-

Component Preparation: Prepare purified 30S or 70S ribosomal subunits, initiation factors (IF1, IF2, IF3), mRNA with a known start codon, and radiolabeled [3H]N-formylmethionyl-tRNA.[4][5]

-

Reaction Mixture: Set up reaction mixtures containing the ribosomal subunits, mRNA, initiation factors, and varying concentrations of Linezolid.

-

Initiation of Reaction: Start the reaction by adding the [3H]N-formylmethionyl-tRNA.

-

Complex Trapping: After a defined incubation period, trap the formed initiation complexes on nitrocellulose filters. Unbound radiolabeled tRNA will pass through the filter.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting. The amount of radioactivity is proportional to the amount of initiation complex formed.

-

Data Analysis: Plot the percentage of inhibition against the Linezolid concentration to determine the IC50 value.[14]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to a standardized cell density.

-

Serial Dilution: Prepare a series of two-fold dilutions of Linezolid in the broth medium in a microtiter plate.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for the bacterium for a defined period (e.g., 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of Linezolid in which no visible bacterial growth is observed.

Visualizations

Caption: Linezolid's mechanism of inhibiting protein synthesis initiation.

References

- 1. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Linezolid? [synapse.patsnap.com]

- 4. The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural Basis for Linezolid Binding Site Rearrangement in the Staphylococcus aureus Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pharmacyfreak.com [pharmacyfreak.com]

- 14. upload.orthobullets.com [upload.orthobullets.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. journals.asm.org [journals.asm.org]

- 17. academic.oup.com [academic.oup.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Characterization of the Core Ribosomal Binding Region for the Oxazolidone Family of Antibiotics Using Cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Antibiotic-5d in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of "Antibiotic-5d," a novel synthetic antimicrobial agent. The data and protocols presented herein are based on established methodologies in murine models to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of new antibiotic entities. While "this compound" is a commercially available compound, this document utilizes representative, hypothetical data to illustrate the key studies and analyses required for its preclinical assessment.

Pharmacokinetics of this compound in Murine Models

The pharmacokinetic profile of an antibiotic is crucial for determining its absorption, distribution, metabolism, and excretion (ADME). These parameters are essential for designing effective dosing regimens.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

A single-dose pharmacokinetic study is performed to determine the plasma concentration-time profile of this compound in mice.

-

Animal Model : Healthy, 6-8 week old female CD-1 mice are used.

-

Drug Administration : A single subcutaneous (SC) dose of this compound is administered. Multiple dose groups are typically included (e.g., 2, 8, 32 mg/kg).

-

Sample Collection : Blood samples are collected via cardiac puncture or from the tail vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). A sparse sampling design is often employed, with 3 mice per time point.

-

Sample Processing : Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.

-

Bioanalysis : The concentration of this compound in the plasma samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis : Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data.

Data Presentation: Pharmacokinetic Parameters of this compound

The following table summarizes the hypothetical single-dose pharmacokinetic parameters of this compound in plasma following subcutaneous administration to mice.

| Dose (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (0-inf) (µg*hr/mL) | t1/2 (hr) |

| 2 | 1.5 | 0.5 | 4.8 | 2.1 |

| 8 | 6.2 | 0.5 | 20.5 | 2.3 |

| 32 | 25.1 | 0.75 | 85.3 | 2.5 |

Visualization: Murine Pharmacokinetic Study Workflow

Pharmacodynamics of this compound in Murine Infection Models

Pharmacodynamic studies in murine infection models are essential to establish the relationship between drug exposure and antibacterial efficacy.

Experimental Protocols

This model is widely used to evaluate the efficacy of antibiotics against localized soft tissue infections.

-

Immunosuppression : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection)[1].

-

Infection : Mice are inoculated with a bacterial suspension (e.g., 10^6 CFU of Methicillin-resistant Staphylococcus aureus - MRSA) into the thigh muscle.

-

Treatment : Treatment with this compound or vehicle control is initiated 2 hours post-infection. Various dosing regimens (e.g., different total doses and dosing intervals) are administered subcutaneously over a 24-hour period.

-

Efficacy Endpoint : At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are excised, homogenized, and plated for bacterial enumeration (CFU/thigh). The efficacy is determined by the change in bacterial load (Δlog10 CFU) compared to the initial inoculum and vehicle-treated controls.

This model assesses the efficacy of antibiotics in treating pneumonia.

-

Immunosuppression : Mice are made neutropenic as described for the thigh infection model.

-

Infection : Mice are anesthetized, and a bacterial suspension (e.g., 10^7 CFU of MRSA) is administered intranasally to establish a lung infection[1].

-

Treatment : this compound therapy is initiated 2 hours post-infection, with various dosing schedules administered over 24 hours.

-

Efficacy Endpoint : After 24 hours of treatment, the lungs are aseptically removed, homogenized, and bacterial titers are determined by plating serial dilutions. Efficacy is measured as the reduction in bacterial load (Δlog10 CFU) in the lungs.

Data Presentation: In Vivo Efficacy of this compound

The following table presents the hypothetical efficacy of this compound against an MRSA strain (MIC = 1 µg/mL) in the neutropenic murine thigh and lung infection models.

| Model | Total Daily Dose (mg/kg) | Dosing Regimen | Δlog10 CFU/tissue (24h) |

| Thigh | 0 (Control) | Vehicle q12h | +2.1 |

| Thigh | 20 | 10 mg/kg q12h | +0.5 (Stasis) |

| Thigh | 40 | 20 mg/kg q12h | -1.2 (Bactericidal) |

| Thigh | 80 | 40 mg/kg q12h | -2.5 (Bactericidal) |

| Lung | 0 (Control) | Vehicle q12h | +2.5 |

| Lung | 20 | 10 mg/kg q12h | +1.0 |

| Lung | 40 | 20 mg/kg q12h | +0.2 (Stasis) |

| Lung | 80 | 40 mg/kg q12h | -1.5 (Bactericidal) |

Pharmacokinetic/Pharmacodynamic (PK/PD) Index Determination

Dose fractionation studies are performed to determine which PK/PD index best correlates with the efficacy of this compound. The three primary indices are the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC), the ratio of the free drug maximum concentration to the MIC (fCmax/MIC), and the ratio of the free drug area under the curve over 24 hours to the MIC (fAUC/MIC)[2].

The table below shows the hypothetical results of a dose-fractionation study in the murine thigh infection model, indicating the correlation (R²) between each PK/PD index and the observed antibacterial effect.

| PK/PD Index | Correlation (R²) |

| %fT>MIC | 0.65 |

| fCmax/MIC | 0.58 |

| fAUC/MIC | 0.92 |

Based on these hypothetical data, the fAUC/MIC ratio is the PK/PD index that best predicts the efficacy of this compound.

Visualization: Murine Pharmacodynamic Study Workflow

References

A Technical Guide to "Antibiotic-5d": Mechanisms and Effects on Bacterial Biofilm Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. The complex extracellular polymeric substance (EPS) matrix and the physiological heterogeneity of biofilm-resident bacteria contribute to this recalcitrance. This document provides a comprehensive technical overview of "Antibiotic-5d," a novel synthetic compound demonstrating potent inhibitory effects against biofilm formation in key pathogenic bacteria. This guide details the compound's proposed mechanism of action, presents quantitative data on its anti-biofilm efficacy, outlines detailed experimental protocols for its evaluation, and visualizes the critical pathways and workflows involved.

Introduction to Bacterial Biofilms

A biofilm is a structured community of microbial cells enclosed in a self-produced polymeric matrix, adhering to a surface.[1] This mode of growth provides bacteria with a protected niche, enhancing their survival against environmental stresses, host immune responses, and antimicrobial treatments.[1][2] Biofilm-associated infections are a major cause of persistent and chronic conditions, often linked to medical devices and tissues.[2] The development of novel therapeutic strategies that can either prevent biofilm formation or eradicate established biofilms is a critical area of research. "this compound" has emerged as a promising candidate in this field.

Proposed Mechanism of Action: Quorum Sensing Inhibition

"this compound" is hypothesized to exert its anti-biofilm effects not by direct bactericidal action, but by interfering with cell-to-cell communication, a process known as quorum sensing (QS).[3] In many pathogenic bacteria, QS systems regulate the expression of virulence factors and are crucial for all stages of biofilm development, from initial attachment to maturation.[4][5]

The proposed mechanism involves the competitive inhibition of the N-acyl-homoserine lactone (AHL) synthase, a key enzyme in the QS signaling pathway of many Gram-negative bacteria.[6] By blocking the synthesis of AHL autoinducers, "this compound" effectively disrupts the signaling cascade that leads to the upregulation of genes responsible for EPS production and biofilm maturation.[3]

Visualized Signaling Pathway: Quorum Sensing Inhibition

The following diagram illustrates the proposed inhibitory action of "this compound" on a generic AHL-mediated quorum sensing pathway.

Caption: "this compound" inhibits AHL synthase, disrupting quorum sensing.

Quantitative Analysis of Anti-Biofilm Activity

The efficacy of "this compound" was evaluated against biofilms of a model organism, Pseudomonas aeruginosa. The following tables summarize the quantitative data obtained from these assays. A dose-dependent relationship was observed in the reduction of biofilm biomass and viability.[7]

Table 1: Effect of this compound on P. aeruginosa Biofilm Biomass (Crystal Violet Assay)

| Concentration (µg/mL) | Mean Absorbance (OD595) ± SD | % Inhibition |

| 0 (Control) | 1.85 ± 0.12 | 0% |

| 1 | 1.48 ± 0.09 | 20% |

| 5 | 0.98 ± 0.07 | 47% |

| 10 | 0.52 ± 0.05 | 72% |

| 25 | 0.21 ± 0.03 | 89% |

| 50 | 0.10 ± 0.02 | 95% |

Table 2: Effect of this compound on Bacterial Viability within P. aeruginosa Biofilms (MTT Assay)

| Concentration (µg/mL) | Mean Absorbance (OD570) ± SD | % Viability Reduction |

| 0 (Control) | 1.52 ± 0.10 | 0% |

| 1 | 1.31 ± 0.08 | 14% |

| 5 | 0.94 ± 0.06 | 38% |

| 10 | 0.65 ± 0.04 | 57% |

| 25 | 0.33 ± 0.03 | 78% |

| 50 | 0.18 ± 0.02 | 88% |

Table 3: Confocal Laser Scanning Microscopy (CLSM) Analysis of P. aeruginosa Biofilms

| Concentration (µg/mL) | Average Biofilm Thickness (µm) ± SD | Architectural Observation |

| 0 (Control) | 45.2 ± 3.5 | Dense, mature biofilm with characteristic mushroom-like structures. |

| 10 | 21.7 ± 2.1 | Thinner, less structured biofilm with reduced microcolony formation. |

| 50 | 8.3 ± 1.2 | Sparse, patchy monolayer of cells with minimal EPS matrix. |

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide to ensure reproducibility.

Biofilm Biomass Quantification (Crystal Violet Assay)

This assay measures the total biofilm biomass, including cells and the EPS matrix.[8]

-

Culture Preparation: Grow a bacterial culture overnight in a suitable medium (e.g., Tryptic Soy Broth).[9]

-

Inoculation: Dilute the overnight culture 1:100 in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well flat-bottom microtiter plate.[10]

-

Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.[9]

-

Washing: Gently discard the planktonic cells and wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[10]

-

Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[8]

-

Final Wash: Discard the crystal violet solution and wash the wells four times with sterile distilled water.

-

Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[9]

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader.[10]

Bacterial Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells within the biofilm, serving as an indicator of viability.[11]

-

Biofilm Formation: Form biofilms in a 96-well plate as described in the Crystal Violet Assay protocol (Steps 1-4).

-

Treatment: After the initial washing step, add 200 µL of fresh medium containing various concentrations of "this compound" to the wells. Incubate for 24 hours at 37°C.

-

MTT Addition: Remove the medium and add 100 µL of 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours at 37°C in the dark.

-

Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader.

Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of biofilm architecture.

-

Biofilm Growth: Grow biofilms on glass-bottom dishes or chamber slides for 48 hours in the presence or absence of "this compound."

-

Staining: Gently wash the biofilms with PBS. Stain with a combination of fluorescent dyes, such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red), according to the manufacturer's protocol.

-

Imaging: Acquire z-stack images using a confocal microscope with appropriate laser excitation and emission filters.

-

Analysis: Reconstruct 3D images from the z-stacks using imaging software (e.g., ImageJ, Imaris) to analyze biofilm thickness, volume, and cell viability distribution.

Visualized Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for evaluating the anti-biofilm properties of a test compound like "this compound."

Caption: Workflow for testing the anti-biofilm efficacy of "this compound".

Conclusion

"this compound" demonstrates significant potential as an anti-biofilm agent. Its proposed mechanism of quorum sensing inhibition offers an alternative therapeutic strategy that may be less likely to induce resistance compared to traditional bactericidal antibiotics. The quantitative data presented herein confirms its efficacy in reducing biofilm biomass and viability in a dose-dependent manner. The detailed protocols and workflows provide a robust framework for further investigation and development of this and similar compounds for clinical applications against biofilm-associated infections.

References

- 1. Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]

- 3. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 4. Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities [mdpi.com]

- 5. Quorum Sensing and Bacterial Social Interactions in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Crystal violet staining protocol | Abcam [abcam.com]

- 9. static.igem.org [static.igem.org]

- 10. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols: Broth Microdilution Susceptibility Testing for "Antibiotic-5d"

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of the novel antimicrobial agent "Antibiotic-5d" using the broth microdilution method. This method is a standardized and widely accepted technique for assessing the in vitro susceptibility of bacterial isolates. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.[1][2][3] Adherence to this protocol is crucial for obtaining reliable data for research, drug development, and clinical monitoring purposes.

The principle of broth microdilution involves exposing a standardized bacterial suspension to serial twofold dilutions of an antimicrobial agent in a liquid growth medium.[1][4] Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth is recorded as the MIC.[5][6][7][8]

Experimental Protocol

Materials

-

96-well sterile, clear, U-bottom microtiter plates

-

"this compound" stock solution of known concentration

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates for testing

-

Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)[9]

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer or nephelometer

-

Multichannel pipette

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Plate reader (optional)

Procedure

Day 1: Preparation of Inoculum and Antibiotic Dilutions

-

Bacterial Culture Preparation: From a pure, overnight culture of the test organism on a suitable agar plate, select 3-5 isolated colonies of similar morphology. Suspend the colonies in sterile saline or PBS.

-

Inoculum Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer/nephelometer. This suspension will contain approximately 1-2 x 10⁸ CFU/mL.

-

Final Inoculum Preparation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution of the standardized suspension.

-

Antibiotic Dilution Series:

-

Prepare a serial twofold dilution of "this compound" in CAMHB in the wells of a 96-well microtiter plate. The typical final volume in each well is 100 µL.

-

The concentration range should be appropriate to determine the MIC of the test organisms. A common range is 0.06 to 64 µg/mL.

-

Include a growth control well containing only CAMHB and the bacterial inoculum, and a sterility control well containing only CAMHB.

-

-

Inoculation of Microtiter Plate: Inoculate each well (except the sterility control) with 100 µL of the final bacterial inoculum, bringing the total volume in each well to 200 µL.

Day 2: Incubation and Result Interpretation

-

Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

Reading the MIC:

-

Following incubation, examine the microtiter plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

-

The MIC is the lowest concentration of "this compound" at which there is no visible growth.[5][6][7][8]

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the results.[10] This is achieved by testing standard QC strains with known MIC ranges for "this compound" concurrently with the clinical isolates.[9][11] The obtained MIC values for the QC strains must fall within the acceptable ranges.

Data Presentation

All quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: "this compound" Dilution Scheme

| Well | "this compound" Concentration (µg/mL) |

| 1 | 64 |

| 2 | 32 |

| 3 | 16 |

| 4 | 8 |

| 5 | 4 |

| 6 | 2 |

| 7 | 1 |

| 8 | 0.5 |

| 9 | 0.25 |

| 10 | 0.125 |

| 11 | Growth Control (No Antibiotic) |

| 12 | Sterility Control (No Inoculum) |

Table 2: Quality Control Reference Ranges for "this compound"

| Quality Control Strain | ATCC® No. | Acceptable MIC Range (µg/mL) |

| Escherichia coli | 25922 | 0.5 - 2 |

| Staphylococcus aureus | 29213 | 0.125 - 1 |

| Pseudomonas aeruginosa | 27853 | 2 - 8 |

Table 3: Example MIC Results for "this compound"

| Isolate ID | Organism | MIC (µg/mL) | Interpretation |

| 001 | Escherichia coli | 1 | Susceptible |

| 002 | Staphylococcus aureus | 4 | Intermediate |

| 003 | Pseudomonas aeruginosa | 16 | Resistant |

| QC1 | E. coli ATCC® 25922 | 1 | Pass |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution susceptibility testing protocol for "this compound".

Caption: Workflow for "this compound" broth microdilution susceptibility testing.

References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. EUCAST: MIC Determination [eucast.org]

- 4. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 5. idexx.com [idexx.com]

- 6. idexx.dk [idexx.dk]

- 7. dickwhitereferrals.com [dickwhitereferrals.com]

- 8. carilionclinic.org [carilionclinic.org]

- 9. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]

- 10. microbiologyclass.net [microbiologyclass.net]

- 11. bsac.org.uk [bsac.org.uk]

Application Notes and Protocols for In Vivo Administration of "Antibiotic-5d"

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vivo evaluation of novel antimicrobial agents is a critical step in the drug development pipeline, providing essential data on efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety.[1][2][3] The choice of administration route is a crucial determinant of an antibiotic's therapeutic success, directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] These application notes provide a comprehensive overview of common administration methods for a novel investigational antibiotic, exemplified by "Antibiotic-5d," in rodent models. The protocols and data presented herein are designed to guide researchers in selecting the appropriate route and executing studies in a reproducible and humane manner.

"this compound" is a synthetic compound that has demonstrated moderate in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6] The following sections detail standard protocols for oral, intravenous, and intraperitoneal administration, along with comparative data to inform experimental design.

Application Notes: Selecting an Administration Route

The selection of an administration route depends on the specific goals of the study, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[4][7]

-

Oral (PO) Administration: Often preferred for its clinical relevance, as it mimics the intended route for many human therapeutics.[5][8] However, it can result in lower or more variable bioavailability due to factors like first-pass metabolism and gastrointestinal instability.[5] Oral gavage is the standard method for precise dosing in rodents.[9][10][11]

-

Intravenous (IV) Administration: This route ensures 100% bioavailability, as the compound is introduced directly into the systemic circulation.[5][12] It is ideal for pharmacokinetic studies to determine parameters like clearance and volume of distribution, and for efficacy studies where rapid, high concentrations are required.[5][13] The lateral tail vein is the most common site for IV injections in mice and rats.[14][15][16]

-

Intraperitoneal (IP) Administration: Involves injecting the substance into the peritoneal cavity.[4][8][17] It is a common route in rodent studies because it is technically easier than IV injection and allows for rapid absorption into the systemic circulation, often resulting in higher bioavailability than oral administration.[4] However, it is minimally used in clinical practice.[4]

Data Presentation: Pharmacokinetic & Efficacy Parameters

Quantitative data from in vivo studies are essential for comparing the effects of different administration routes. The following tables provide example data for a hypothetical antibiotic, modeled after known compounds, to illustrate the expected differences in pharmacokinetic and efficacy outcomes.

Table 1: Example Pharmacokinetic Parameters of "this compound" in Mice (Single 25 mg/kg Dose)

| Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) |

| Cmax (µg/mL) | 15.2 | 8.5 | 3.1 |

| Tmax (hours) | 0.08 | 0.25 | 1.0 |

| AUC₀₋₂₄ (µg·h/mL) | 35.8 | 31.5 | 12.5 |

| Bioavailability (F%) | 100% | ~88% | ~35% |

| Elimination Half-life (t½, hours) | 2.1 | 2.3 | 2.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the concentration-time curve over 24 hours. Note: This is representative data. Actual values for this compound must be determined experimentally. Data is modeled on typical small-molecule antibiotic profiles.[4][13][18][19]

Table 2: Example Efficacy in a Murine Thigh Infection Model (Staphylococcus aureus)

| Administration Route (Dose) | Log₁₀ CFU Reduction at 24h (vs. Vehicle) |

| IV (10 mg/kg, BID) | 3.5 |

| IP (10 mg/kg, BID) | 3.1 |

| PO (30 mg/kg, BID) | 2.8 |

CFU: Colony-Forming Units; BID: Twice daily administration. Note: Higher oral dose is used to compensate for lower bioavailability to achieve comparable efficacy.

Experimental Workflows & Signaling Pathways

Visualizing experimental processes and biological mechanisms is key to understanding and planning research.

Generalized Workflow for In Vivo Antibiotic Efficacy Study

The following diagram outlines the typical workflow for assessing the efficacy of a novel antibiotic in an animal infection model.

Caption: Workflow for an in vivo antibiotic efficacy study.

Example Signaling Pathway: Inhibition of Bacterial Protein Synthesis

Many antibiotics function by targeting essential bacterial processes. This diagram illustrates a common mechanism: the inhibition of protein synthesis by binding to the bacterial ribosome.

References

- 1. Animal models as predictors of the safety and efficacy of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptsimlab.com [rjptsimlab.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ouv.vt.edu [ouv.vt.edu]

- 12. research.vt.edu [research.vt.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. depts.ttu.edu [depts.ttu.edu]

- 15. research.vt.edu [research.vt.edu]

- 16. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 17. animalcare.ubc.ca [animalcare.ubc.ca]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

Application Notes and Protocols: "Antibiotic-5d" for Selection in Genetically Modified Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction